![molecular formula C13H16N4O4S B5100152 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide (DMNBS) is a chemical compound that has shown significant potential in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
Mechanism of Action
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide exerts its inhibitory effects on CA IX by binding to the enzyme's active site and preventing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance of the cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of CA IX, as mentioned above. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy. Additionally, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide in lab experiments is its selectivity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation is that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative, which could limit its use in certain experiments due to potential cross-reactivity with other sulfonamide-containing compounds.
Future Directions
There are several potential future directions for research on N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide. One area of interest is its potential use in combination therapy with other cancer drugs. Additionally, further studies could be done to investigate its antimicrobial and anti-inflammatory effects. Finally, more research could be done to optimize the synthesis method of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide and to develop more potent and selective inhibitors of CA IX.
Synthesis Methods
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base. This reaction produces the intermediate 4-(1,3-dimethyl-1H-pyrazol-4-yl)methylbenzenesulfonyl chloride, which is then reacted with methylamine to produce N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide has been studied for its potential use in various scientific research applications. One of its main uses is as a selective inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer. N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-10-11(8-15(2)14-10)9-16(3)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXYOLTZKIRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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